Amitifadine is derived from a class of compounds known as azabicyclic compounds. It is synthetically produced and has been studied for its effects on mood disorders and substance use disorders. The compound's systematic name is (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, indicating its structural features and the presence of a dichlorophenyl group that enhances its biological activity.
The synthesis of amitifadine has been explored through various methodologies, with notable advancements in one-pot catalytic reactions. A significant approach involves the use of copper bromide (CuBr2) in combination with potassium peroxydisulfate (K2S2O8) to facilitate the formation of cyclopropane-fused cyclic amidines, which are precursors to amitifadine. This method allows for high yields and stereoselectivity in producing the desired bicyclic structure.
In addition to this method, other synthetic pathways have been documented in literature, emphasizing the versatility of synthetic strategies available for creating amitifadine and its derivatives .
Amitifadine's molecular structure features a bicyclic system characterized by a nitrogen atom incorporated into the ring structure. The key structural components include:
The molecular formula for amitifadine is , and its molecular weight is approximately 275.16 g/mol. The stereochemistry of the compound plays a crucial role in its pharmacological activity, with specific configurations influencing receptor binding affinities.
Amitifadine undergoes various chemical reactions that are critical for its synthesis and potential modifications:
These reactions are essential for understanding how amitifadine functions at a molecular level and how it can be modified for improved therapeutic efficacy.
The mechanism of action of amitifadine involves the inhibition of monoamine transporters:
The effectiveness of amitifadine as a triple reuptake inhibitor highlights its potential as a novel treatment option compared to traditional antidepressants.
These properties are essential for determining the appropriate formulation strategies for clinical use.
Amitifadine has been investigated for several applications within scientific research:
Amitifadine (DOV-21,947; EB-1010) is a serotonin-preferring triple reuptake inhibitor (TRI) that simultaneously targets the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its inhibitory potency follows the rank order: SERT > NET > DAT, with in vitro IC₅₀ values of 12 nM (SERT), 23 nM (NET), and 96 nM (DAT) [6] [10]. Binding affinity (Kᵢ) studies further confirm this profile: 100 nM (SERT), 260 nM (NET), and 210 nM (DAT) [10]. This differential selectivity (SERT:DAT ratio of ~8:1) positions amitifadine between selective dopamine reuptake inhibitors (e.g., cocaine, SERT:DAT = 1.15:1) and serotonin-preferring dual reuptake inhibitors (e.g., duloxetine, SERT:DAT = 80:1) [1] [3].
Key mechanistic attributes include:
Table 1: Monoamine Transporter Inhibition Profile of Amitifadine vs. Reference Compounds
Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT:DAT Selectivity |
---|---|---|---|---|
Amitifadine | 12 | 23 | 96 | 8:1 |
Cocaine | 300 | 222 | 305 | 1:1.15 |
Duloxetine | 4.6 | 16 | 369 | 80:1 |
DOV-216,303 (TRI) | 14 | 20 | 78 | 1:5.6 |
Amitifadine exhibits distinct pharmacokinetic properties that influence its neuropharmacological efficacy:
Molecular dynamics simulations (0.63 μs duration) reveal amitifadine’s binding mechanism:
Table 2: Key Binding Residues for Amitifadine in Human Monoamine Transporters
Transporter | Critical Residues | Interaction Type | Binding Energy Contribution |
---|---|---|---|
hSERT | Tyr95, Val341, Thr439 | H-bonding, Hydrophobic | -42.3 kcal/mol |
hNET | Tyr95, Ser438, Phe72 | H-bonding, π-π stacking | -38.7 kcal/mol |
hDAT | Asp79, Ala169, Phe320 | Hydrophobic, Electrostatic | -35.1 kcal/mol |
Amitifadine’s therapeutic potential arises from its ability to synergistically modulate monoaminergic pathways:
Addiction Vulnerability Reduction
Antidepressant and Anti-Anhedonic Effects
Pain-Related Behavioral Depression Reversal
Table 3: Preclinical Behavioral and Neurochemical Effects of Amitifadine
Model | Dose (mg/kg) | Key Outcome | Neurochemical Correlate |
---|---|---|---|
Nicotine SA (Rat) | 10 | ↓ SA by 40% (Acute); ↓ SA sustained (Chronic) | Prefrontal cortex DA ↑ 150% |
Remifentanil SA (Rat) | 5–20 | ↓ SA without blocking antinociception | NAc DA maintained during pain |
Forced Swim Test (Rat) | 5 | ↓ Immobility time by 50% | Cortical 5-HT ↑ 250% |
Acid-Induced ICSS Depression | 3.2 | Reversed pain-depressed ICSS | NAc DA restored to baseline |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7